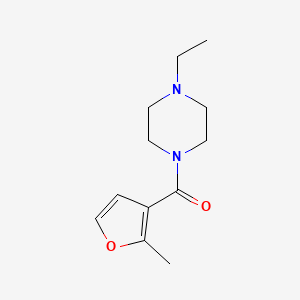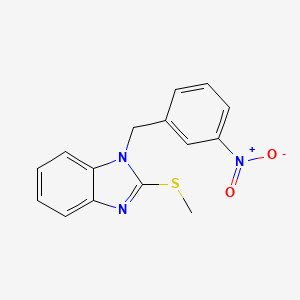
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound interacts with cellular targets, including DNA and proteins. In cancer cells, the compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspases. Inflammatory cytokine production is inhibited by the compound through the inhibition of NF-κB signaling pathway. In plant pathogenic fungi, the compound inhibits the activity of β-tubulin, which is essential for the growth and development of the fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G2/M phase and apoptosis by activating caspases. The compound has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, the compound inhibits the production of inflammatory cytokines, including TNF-α and IL-1β. In plant pathogenic fungi, the compound inhibits the growth and development of the fungi by disrupting the microtubule network.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole in lab experiments include its high potency and selectivity towards cancer cells and plant pathogenic fungi. The compound has also shown low toxicity towards normal cells and non-target organisms. However, the limitations of using the compound in lab experiments include its low solubility in water and its potential to form crystals, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for the study of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole. In medicine, further studies are needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various types of cancer. In agriculture, the compound can be further studied for its potential as a fungicide and insecticide, and its effects on non-target organisms should be evaluated. The synthesis of analogs of the compound can also be explored to improve its potency and selectivity towards target organisms.
Synthesemethoden
The synthesis of 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been achieved using different methods, including the reaction of 2-mercaptoaniline with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptoaniline with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The yield of the compound varies depending on the method used, but it can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicine, the compound has shown promising results as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
In agriculture, 2-(methylthio)-1-(3-nitrobenzyl)-1H-benzimidazole has been studied for its potential as a fungicide. The compound has shown significant activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. The compound has also been studied for its potential as an insecticide, as it inhibits the growth and development of insect pests.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCGILNULGOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(3-nitrobenzyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)
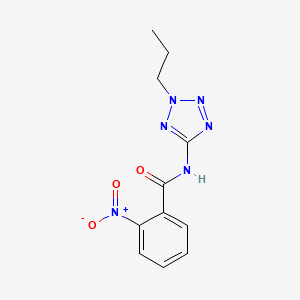
![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
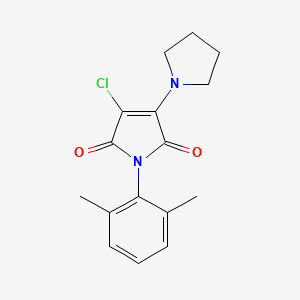
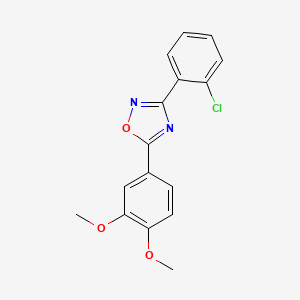
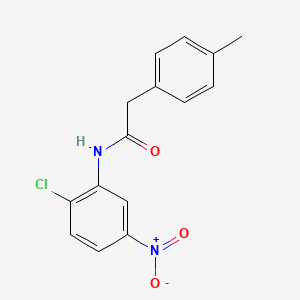
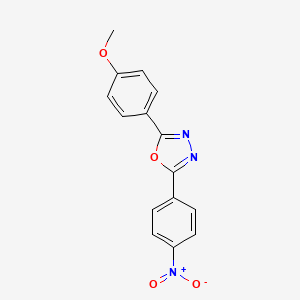
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)

![N-[4-(dimethylamino)benzyl]-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B5877681.png)

